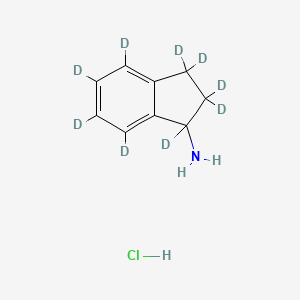
trans-4-Trifluoromethyltetrahydropyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)pyrimidin-2(1H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for 4-(trifluoromethyl)pyrimidin-2(1H)-one may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group attached to a pyridine ring.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane: Another compound with a trifluoromethyl group attached to a pyrimidine ring.
Uniqueness
4-(Trifluoromethyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical properties. These properties make it particularly valuable in the synthesis of pharmaceuticals and other specialized applications.
Propiedades
Fórmula molecular |
C5H7F3N2O |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h3H,1-2H2,(H2,9,10,11) |
Clave InChI |
FKYZYJWFAVSLOX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)NC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


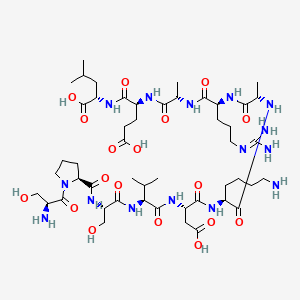
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
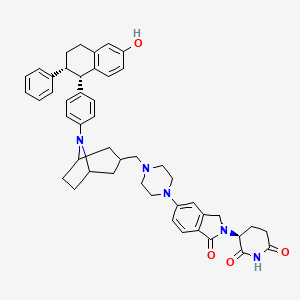
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
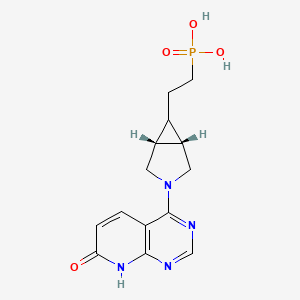
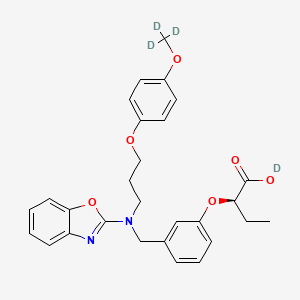
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)
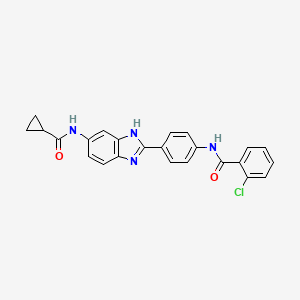

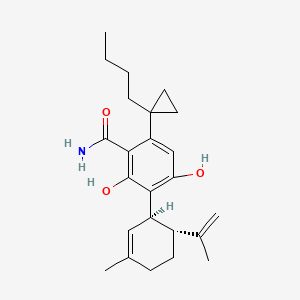
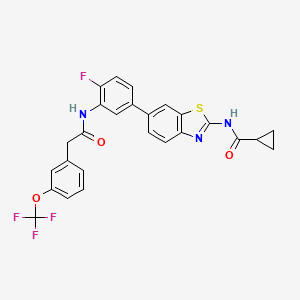
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
